7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of benzodiazepines involves complex chemical reactions . While the specific synthesis process for “this compound” is not available, benzodiazepines are generally synthesized through a multi-step process involving various reagents .Molecular Structure Analysis
The molecular structure of benzodiazepines, including “this compound”, typically consists of a benzene ring fused to a seven-membered diazepine ring .Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including oxidations, reductions, and cross-coupling reactions . The specific reactions that “this compound” can undergo are not available.科学的研究の応用
Synthesis and Structural Insights
Synthetic Pathways and Crystal Structures
Researchers have developed methods for the synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives, focusing on variations in molecular structure that influence the assembly mode in crystals. For instance, variations in alkyl substituents lead to different crystalline forms and molecular conformations, highlighting the compound's versatility in synthetic chemistry (Kravtsov et al., 2012).
Crystal Structure and Ligand Behavior
The study of this compound and its complexes, such as with Cu(II), reveals significant insights into its crystal structure and ligand behavior, including the boat conformation of the benzodiazepine ring and coordination patterns in complexes (Višnjevac et al., 2003).
Applications Beyond Synthesis
Biological Activity
Investigations into the biological activity of this compound derivatives have focused on their affinity towards central nervous system receptors. Studies on derivatives reveal their potential as pharmacologically active agents, showing varying degrees of activity and providing a foundation for further drug development (Pavlovsky et al., 2007).
Pharmacological Properties
The exploration of pharmacological properties, particularly focusing on anxiolytic, anticonvulsant, and other therapeutic effects, has been a significant area of research. Derivatives of this compound have shown promise in binding to benzodiazepine and cholecystokinin receptors, suggesting their potential in treating various disorders (Andronati et al., 2002).
Molecular and Material Science Applications
Solid-Phase Synthesis
The development of efficient methods for the solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffolds demonstrates the compound's applicability in creating structurally diverse products. This approach allows for high yields and purity, showcasing its utility in materials science (Zhang et al., 2004).
Microbiological Synthesis
The microbiological synthesis of this compound derivatives using immobilized actinomycetes points to bio-based methods of producing these compounds, offering sustainable alternatives to traditional chemical synthesis (Davidenko & Zabolotskaya, 1981).
作用機序
While the specific mechanism of action for “7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one” is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .
特性
IUPAC Name |
7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFYFSOELYSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。